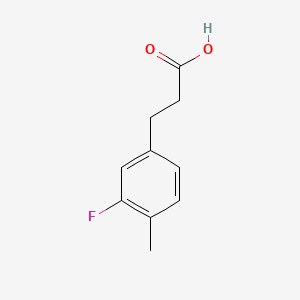

3-(3-Fluoro-4-methylphenyl)propanoic acid

描述

属性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVQAEHNFXNAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(3-Fluoro-4-methylphenyl)propanoic acid is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, structural characteristics, and potential applications in medicinal chemistry.

Chemical Profile

- Molecular Formula : C₁₀H₁₂FNO₂

- Molecular Weight : Approximately 197.21 g/mol

- Structure : The compound features a propanoic acid backbone with a fluorinated aromatic ring, specifically a fluorine atom at the meta position of a 4-methyl-substituted phenyl group. This unique structure may enhance its lipophilicity and influence its biological interactions compared to structurally similar compounds.

Cytokine Modulation

In studies evaluating the biological activity of related compounds, significant findings have emerged regarding cytokine modulation:

- Cytokine Release : Compounds structurally related to this compound were tested for their effects on cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6). Notably, certain derivatives inhibited TNF-α production significantly, suggesting a potential for anti-inflammatory activity .

| Compound | TNF-α Inhibition (%) | IL-6 Modulation |

|---|---|---|

| Compound A | 44 - 60% | No significant change |

| Compound B | Increased | Increased |

| Compound C | 50% | No significant change |

Antiproliferative Activity

Another area of interest is the antiproliferative activity of related compounds against peripheral blood mononuclear cells (PBMC):

- Viability : The tested compounds showed viability rates between 94.71% and 96.72%, comparable to control cultures.

- Proliferation Inhibition : Some derivatives inhibited PBMC proliferation by approximately 25%, indicating potential therapeutic applications in conditions characterized by excessive cell growth .

Structural Comparisons

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-(4-fluorophenyl)propanoic acid | C₉H₁₁FNO₂ | Contains para-fluorophenyl group |

| 2-Amino-3-(3-chlorophenyl)propanoic acid | C₉H₁₁ClNO₂ | Chlorine substitution instead of fluorine |

| 2-Amino-3-(4-methylphenyl)propanoic acid | C₉H₁₁NO₂ | Lacks fluorine but retains similar structure |

The unique fluorination pattern and methyl substitution in this compound may enhance its pharmacological properties compared to these similar compounds.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

- 3-(3-Fluoro-4-methylphenyl)propanoic acid serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex organic molecules.

Synthetic Routes

- The typical synthesis involves Friedel-Crafts alkylation of 3-fluoro-4-methylbenzene with 2-bromopropanoic acid, followed by hydrolysis to yield the desired product. This method can be optimized for large-scale production using continuous flow reactors and efficient catalysts to enhance yield and purity.

Biological Research

Potential Therapeutic Properties

- Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Its interaction with specific enzymes and receptors is of particular interest for drug discovery.

Mechanism of Action

- The presence of the fluorine atom enhances binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions. The carboxylic acid group allows for hydrogen bonding with biological molecules, influencing their stability and function.

Case Study: Antimicrobial Efficacy

- A study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Industrial Applications

Production of Specialty Chemicals

- Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and other industrial sectors.

Data Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Serves as an intermediate in organic synthesis. | Facilitates various chemical reactions; useful in producing complex organic molecules. |

| Biological Research | Exhibits potential anti-inflammatory and analgesic effects. | Interaction with enzymes/receptors; potential for drug discovery. |

| Antimicrobial Activity | Demonstrated significant antimicrobial activity against various bacterial strains. | Effective against both Gram-positive and Gram-negative bacteria; potential as a broad-spectrum agent. |

| Industrial Applications | Used in the production of specialty chemicals and materials. | Suitable for agrochemicals and other industrial applications due to unique properties. |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 3-(3-Fluoro-4-methylphenyl)propanoic acid include:

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties/Activities |

|---|---|---|---|---|

| 3-(2-Fluorophenyl)propionic acid | 1643-26-1 | 2-Fluoro | 0.98 | Intermediate in drug synthesis |

| 3-(2-Fluoro-5-methylphenyl)propanoic acid | 881189-60-2 | 2-Fluoro, 5-methyl | 0.98 | Antimicrobial potential (hypothesized) |

| This compound | 881189-62-4 | 3-Fluoro, 4-methyl | 1.00 | Antimicrobial, metabolic studies |

| 3-(2-Fluoro-4-methylphenyl)propanoic acid | 852181-17-0 | 2-Fluoro, 4-methyl | 1.00 | Unreported bioactivity |

Substituent Impact :

- Methyl Position : A 4-methyl group enhances steric bulk, which may improve lipid solubility and membrane permeability compared to 5-methyl derivatives .

Antimicrobial Activity

- Chlorinated Analogs: Natural chlorinated derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS: N/A), isolated from Streptomyces coelicolor, exhibit selective antimicrobial activity against E. coli and S. aureus. The dichloro and hydroxyl groups enhance bacterial membrane disruption .

- Quinoline-Based Analogs: 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid (CAS: N/A) demonstrates broad-spectrum antimicrobial activity, likely due to its ability to chelate Mg²⁺ ions critical for bacterial DNA gyrase .

- However, the methyl group may reduce solubility compared to hydroxylated analogs .

Metabolic and Pharmacokinetic Properties

- Hydroxycinnamic Acid Metabolites: Reduced forms like 3-(3′,4′-dihydroxyphenyl)propanoic acid (dihydro-caffeic acid) are metabolized into sulfated or glucuronidated derivatives, with prolonged plasma retention (Cₘₐₓ: 220–340 nM). The fluorine in this compound may slow phase II metabolism, extending half-life .

- Ester Derivatives: 3-(Methylthio)propanoic acid esters (e.g., methyl/ethyl esters) in pineapples highlight the role of esterification in volatility and aroma. Esterification of the target compound could modify bioavailability but is unexplored in current literature .

Physical and Chemical Properties

- Crystal Structure: Fluorinated 3-PPAs exhibit distinct packing motifs due to fluorine’s electronegativity. For example, 3,5-bistrifluoromethylhydrocinnamic acid forms hydrogen-bonded dimers, whereas non-fluorinated analogs adopt varied conformations. The 3-fluoro-4-methyl substitution in the target compound likely promotes similar dimerization, enhancing crystalline stability .

- Solubility: The logP of this compound is predicted to be higher than hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) due to reduced polarity, favoring cellular uptake but limiting aqueous solubility .

准备方法

Synthetic Routes and Reaction Conditions

Nitrile Intermediate Route

A common preparative strategy involves initially synthesizing 3-(3-fluoro-4-methylphenyl)propanenitrile as a key intermediate. This is achieved by nucleophilic substitution of 3-fluoro-4-methylbenzyl chloride with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The chloride substituent is replaced by the nitrile group, yielding the nitrile intermediate with good efficiency.

Subsequent hydrolysis of the nitrile group under acidic or basic conditions converts the nitrile into the target carboxylic acid, 3-(3-fluoro-4-methylphenyl)propanoic acid. This two-step sequence is widely used due to the stability of intermediates and the availability of starting materials.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Fluoro-4-methylbenzyl chloride + NaCN → 3-(3-Fluoro-4-methylphenyl)propanenitrile | Reflux in DMF | Nucleophilic substitution |

| 2 | Hydrolysis of nitrile to acid | Acidic or basic hydrolysis, reflux | Formation of this compound |

This method is scalable and used both in laboratory and industrial settings, with reaction parameters optimized for yield and purity control.

Direct Carboxylation Methods

Alternative synthetic methods involve direct carboxylation of substituted phenylpropanoic acid precursors. However, these methods are less common due to challenges in regioselectivity and the need for specialized catalysts.

Industrial Production Considerations

Industrial synthesis of this compound typically follows the nitrile intermediate route due to its robustness and scalability. Key points include:

- Use of high-purity starting materials (3-fluoro-4-methylbenzyl chloride, sodium cyanide).

- Controlled reaction parameters such as temperature, time, and solvent purity.

- Large reactor vessels with precise temperature and pressure control to optimize yield and minimize impurities.

- Post-reaction purification via crystallization or chromatography to achieve high product purity.

The process is designed to minimize hazardous byproducts and ensure reproducibility.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield/Purity | Scale Suitability |

|---|---|---|---|---|

| Nitrile Intermediate Route | Well-established, scalable, good yields | Requires handling toxic cyanide | High yield, high purity | Laboratory to industrial scale |

| Enzymatic Resolution | High stereoselectivity, mild conditions | Limited to amino acid derivatives, longer reaction times | Moderate yield, high ee | Laboratory scale, potential for scale-up |

| Direct Carboxylation | Potentially fewer steps | Catalyst cost, regioselectivity issues | Variable | Limited industrial use |

Data Table: Enzymatic Hydrolysis of β-Amino Carboxylic Ester Hydrochlorides (Related Compounds)

| Substrate | Reaction Time (h) | Conversion (%) | Enantioselectivity (E) | β-Amino Acid Yield (%) | β-Amino Ester Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 3a | 8 | 50 | >200 | 48 | 49 | >99 (acid), 97 (ester) |

| 3b | 72 | 49 | >200 | 48 | 38 | >99 (acid), 94 (ester) |

| 3c | 18 | 50 | >200 | 49 | 49 | >99 (acid), >99 (ester) |

| 3d | 26 | 49 | >200 | 49 | 48 | >99 (acid), >99 (ester) |

| 3e | 23 | 50 | >200 | 48 | 47 | >99 (acid), >99 (ester) |

Note: These substrates are β-amino acid esters structurally related to fluorinated phenylpropanoic acids.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methylphenyl)propanoic acid, and how can yield be improved?

- Methodological Answer :

- Begin with Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-fluoro-4-methylphenyl group to a propanoic acid backbone.

- Optimize reaction conditions (e.g., temperature, solvent polarity) using design-of-experiment (DoE) frameworks. For example, highlights microbial β-oxidation pathways for propanoic acid derivatives, suggesting enzymatic methods for chiral intermediates.

- Monitor purity via HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) and confirm fluorinated aromatic regiochemistry via NMR (δ = -110 to -120 ppm for meta-fluorine) .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer :

- Use single-crystal X-ray diffraction (as in ) to resolve bond angles and hydrogen-bonding patterns. For non-crystalline samples, employ - HSQC NMR to assign aromatic protons and confirm fluorine substitution.

- Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm) with DFT-computed vibrational modes .

Advanced Research Questions

Q. What in vitro models are suitable for assessing the metabolic stability of this compound?

- Methodological Answer :

- Use hepatic microsomal assays (e.g., rat S9 fractions) to study phase I oxidation. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms (e.g., SULT1A3, as in ) to detect glucuronide/sulfate conjugates.

- Quantify metabolites via LC-MS/MS with MRM transitions (e.g., m/z 197 → 153 for the parent ion) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Methodological Answer :

- Measure logP via shake-flask method or HPLC retention time to assess lipophilicity. Fluorine’s electronegativity reduces pKa (~2.8–3.2 for the carboxylic acid group) compared to non-fluorinated analogs.

- Use DFT calculations (B3LYP/6-311+G(d,p)) to evaluate fluorine’s impact on aromatic ring electron density and hydrogen-bond acceptor strength .

Q. What analytical strategies resolve conflicting data in metabolic pathway identification?

- Methodological Answer :

- Perform isotopic labeling (e.g., /-tracing) to track dehydroxylation or decarboxylation pathways. identifies 3-(4-hydroxyphenyl)propanoic acid as a key metabolite, suggesting potential fluorinated analogs.

- Cross-validate using knock-out microbial models (e.g., gut microbiota-depleted mice) to distinguish host vs. microbial metabolism .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Dock the compound into PPARγ or COX-2 active sites using AutoDock Vina. Adjust force fields to account for fluorine’s van der Waals radius.

- Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 μM indicates high affinity) .

Experimental Design & Data Analysis

Q. What protocols ensure reproducibility in fluorinated phenylpropanoic acid synthesis?

- Methodological Answer :

- Standardize anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and quantify fluorine incorporation via NMR integration.

- Publish detailed crystallographic data (space group, unit cell parameters) as in to enable structural replication .

Q. How to address discrepancies in reported metabolic half-lives of fluorinated propanoic acids?

- Methodological Answer :

- Normalize data to protein content in microsomal assays (e.g., BCA assay) and control for interspecies variability (e.g., human vs. murine CYP450 isoforms).

- Use mixed-effects statistical models to account for batch-to-batch variability in enzyme activity .

Safety & Compliance

Q. What are the recommended safety protocols for handling fluorinated aromatic acids?

- Methodological Answer :

- Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides).

- Refer to GHS-compliant SDS sheets (as in ) for PPE requirements (gloves, goggles) and disposal guidelines for fluorinated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。